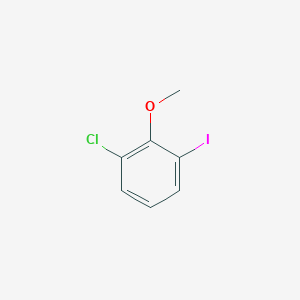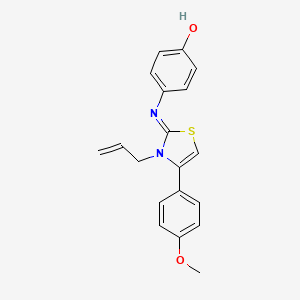![molecular formula C23H19N7O2S2 B2485205 N-(2-(6-((2-(benzo[d]tiazol-2-ilamino)-2-oxoethyl)tio)-[1,2,4]triazolo[4,3-b]piridazin-3-il)etil)benzamida CAS No. 872994-24-6](/img/structure/B2485205.png)
N-(2-(6-((2-(benzo[d]tiazol-2-ilamino)-2-oxoethyl)tio)-[1,2,4]triazolo[4,3-b]piridazin-3-il)etil)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C23H19N7O2S2 and its molecular weight is 489.57. The purity is usually 95%.
BenchChem offers high-quality N-(2-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Las características estructurales del compuesto sugieren posibles efectos antiinflamatorios y analgésicos. Los investigadores han sintetizado derivados de benzotiazol que contienen esta unidad y han evaluado sus propiedades farmacológicas .
- En modelos experimentales, algunos de estos derivados demostraron significativas actividades antiinflamatorias y analgésicas. Es probable que sus efectos estén mediados por la inhibición de la ciclooxigenasa-2 (COX-2), que juega un papel clave en la inflamación y el dolor .
- Aunque no se ha estudiado explícitamente para este compuesto, los derivados de benzotiazol se han investigado por sus actividades antiproliferativas contra diversas líneas celulares de cáncer .
- Los investigadores han sintetizado derivados de N-(benzo[d]tiazol-2-ilamino)-2-metil-4-oxadiazolin-3(4H)-carbothioamida y han evaluado sus efectos anticonvulsivos utilizando modelos experimentales de convulsiones .
- Los compuestos basados en benzotiazol han mostrado ser prometedores como agentes antituberculosos. Los investigadores han sintetizado nuevos derivados y han evaluado sus concentraciones inhibitorias contra Mycobacterium tuberculosis .
Actividades antiinflamatorias y analgésicas
Propiedades antiproliferativas
Actividad anticonvulsiva
Desarrollo de fármacos contra la tuberculosis
En resumen, N-(2-(6-((2-(benzo[d]tiazol-2-ilamino)-2-oxoethyl)tio)-[1,2,4]triazolo[4,3-b]piridazin-3-il)etil)benzamida promete ser útil en diversas aplicaciones científicas. La investigación adicional es esencial para liberar su potencial total y contribuir al desarrollo de fármacos, la gestión de enfermedades y la innovación terapéutica. 🌟🔬🧪 !
Mecanismo De Acción
Target of Action
The primary targets of this compound are the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway . Normally, phospholipase A2 releases arachidonic acid from cell membrane phospholipids. This arachidonic acid is then converted into prostaglandins and leukotrienes by the COX and 5-lipoxygenase pathways, respectively . By inhibiting the COX enzymes, the compound reduces the production of prostaglandins, affecting this pathway .
Result of Action
The inhibition of COX enzymes and the subsequent reduction in prostaglandin production result in anti-inflammatory and analgesic effects . This means the compound can reduce inflammation and alleviate pain .
Propiedades
IUPAC Name |
N-[2-[6-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N7O2S2/c31-20(26-23-25-16-8-4-5-9-17(16)34-23)14-33-21-11-10-18-27-28-19(30(18)29-21)12-13-24-22(32)15-6-2-1-3-7-15/h1-11H,12-14H2,(H,24,32)(H,25,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKUQVDTLKKPNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N7O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2485122.png)
![1-(4-Fluorophenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]-2,5-dimethylpyrrole-3-carboxamide](/img/structure/B2485124.png)

![N-[4-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2485128.png)
![[2-(4-Cyanoanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2485129.png)
![5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2485130.png)


![1-(2-Chlorophenyl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2485134.png)
![3-oxo-2-(m-tolyl)-N-(3-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2485135.png)
![2,5-DIMETHYL-N-(2-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)FURAN-3-CARBOXAMIDE](/img/structure/B2485136.png)



